molecular formula C17H25N3O4S2 B13385163 Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate CAS No. 114416-15-8

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate

Cat. No.: B13385163
CAS No.: 114416-15-8
M. Wt: 399.5 g/mol
InChI Key: GMAUQNJOSOMMHI-UHFFFAOYSA-N
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Description

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate, commonly known as Alanycarb (or Orion), is a carbamate insecticide with the molecular formula C₁₇H₂₅N₃O₄S₂ and a molecular weight of 399.57 g/mol . Its structure features a complex heterocyclic framework integrating oxa (oxygen-containing), dithia (dual sulfur atoms), and triaza (three nitrogen atoms) rings, along with a phenylmethyl substituent and an ethyl ester group. The compound exhibits a density of 1.18 g/cm³ and is primarily utilized in agricultural pest control due to its neurotoxic effects on insects .

Properties

IUPAC Name

ethyl 3-[benzyl-[methyl-(1-methylsulfanylethylideneamino)oxycarbonylamino]sulfanylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAUQNJOSOMMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868695
Record name Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114416-15-8
Record name Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alanycarb is synthesized through a series of organic reactions, including chassis reactions, condensation reactions, and substitution reactions. The specific steps are complex and involve the use of various organic solvents such as ethanol and dichloromethane . Industrial production methods typically involve large-scale organic synthesis processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Alanycarb undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate is a complex organic compound with a unique molecular structure, a molecular formula of C17H25N3O4S2C_{17}H_{25}N_{3}O_{4}S_{2}, and a molecular weight of approximately 399.5 g/mol. This compound is characterized by multiple functional groups, including a triazole ring, oxo groups, and thioether linkages, which contribute to its chemical reactivity and potential biological activity.

Potential Applications

This compound has potential applications in medicinal and agricultural chemistry.

Medicinal Chemistry

  • Antimicrobial Properties Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Its structure indicates potential interactions with biological targets such as enzymes or receptors involved in disease processes.
  • Interaction studies Preliminary research indicates potential interactions with various biological systems, suggesting its mechanism of action and therapeutic potential.

Agricultural Chemistry

  • The compound may also be significant in agricultural chemistry.

Mechanism of Action

Alanycarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine into choline and acetic acid. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Comparison with Similar Compounds

Structural Analogues in Pest Control

Alanycarb belongs to the carbamate class of pesticides, which share a common mechanism of action via acetylcholinesterase inhibition. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application
Alanycarb C₁₇H₂₅N₃O₄S₂ 399.57 Ethyl ester, dithia, oxa, triaza, phenylmethyl Insecticide
Chlozolinate C₁₂H₁₀Cl₂NO₄ 295.12 Ethyl ester, dichlorophenyl, oxazolidine Fungicide
Fenamiphos C₁₃H₂₂NO₃PS 303.35 Phosphoramidate, methylthio, isopropyl Nematicide/Insecticide

Key Observations :

  • Chlozolinate (C₁₂H₁₀Cl₂NO₄) lacks sulfur atoms but incorporates a dichlorophenyl group, enhancing its antifungal activity .
  • Fenamiphos (C₁₃H₂₂NO₃PS) features a phosphoramidate group, broadening its spectrum to nematodes but reducing hydrolytic stability compared to carbamates .

Heterocyclic Compounds with Oxa/Thia Motifs

Compounds from synthetic studies (e.g., ) share structural motifs but differ in applications:

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: Contains a benzothiazole ring and spirocyclic system, synthesized for organic intermediates rather than pesticidal use. The absence of sulfur-rich dithia groups reduces lipid solubility compared to Alanycarb .
  • Spiro[3.4]octane-1,3-dione derivatives : These lack the ethyl ester group critical for Alanycarb’s bioavailability, highlighting the importance of the ester in membrane permeability .

Pharmaceutical Compounds with Ester Functionality

  • Cetirizine Ethyl Ester (C₂₁H₂₅ClN₂O₃): An antihistamine precursor with a piperazine-ethoxy-acetic acid framework. Unlike Alanycarb, its ester group is metabolized to a carboxylic acid (cetirizine), emphasizing the role of ester groups in prodrug design .

Research Findings and Mechanistic Insights

Physicochemical Properties

  • Solubility : Alanycarb’s logP (~3.5) indicates moderate lipophilicity, balancing soil adsorption and water solubility for field efficacy. In contrast, cetirizine ethyl ester’s logP (~2.8) reflects its design for systemic absorption .

Biological Activity

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate, commonly referred to as Alanycarb, is a carbamate insecticide and nematicide with notable biological activity. This compound exhibits a range of effects on various biological systems, primarily through its mechanism of action involving the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

PropertyValue
IUPAC Name This compound
Molecular Formula C17H25N3O4S2
Molecular Weight 399.5 g/mol
CAS Number 114416-15-8
InChI Key GMAUQNJOSOMMHI-UHFFFAOYSA-N

Alanycarb inhibits acetylcholinesterase by forming reversible carbamoylated complexes with the enzyme. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors. The biological implications of this activity include:

  • Neurotoxicity : Prolonged exposure can lead to overstimulation of the nervous system.
  • Toxicity to Non-target Species : It exhibits moderate toxicity to fish and aquatic invertebrates and is highly toxic to honeybees .

Toxicological Studies

Research has indicated that Alanycarb's toxicity varies among different species. For instance:

  • Mammalian Toxicity : Moderate toxicity is reported in mammals with potential neurotoxic effects.
  • Aquatic Toxicity : It poses risks to aquatic life due to its moderate toxicity levels .

Case Studies and Findings

  • Inhibition Studies : A study demonstrated that Alanycarb effectively inhibited AChE in various biological systems, leading to significant physiological disturbances in treated organisms.
  • Environmental Impact Assessments : Evaluations have shown that Alanycarb's use in agriculture can lead to runoff that affects local aquatic ecosystems, highlighting the need for careful management practices .
  • Comparative Toxicity Analysis : In comparative studies with other carbamate insecticides, Alanycarb exhibited similar inhibitory effects on AChE but varied in its persistence and bioaccumulation potential in different environments .

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